molecular formula C96H195P B12638729 Tridotriacontylphosphane CAS No. 920984-44-7

Tridotriacontylphosphane

Cat. No.: B12638729
CAS No.: 920984-44-7
M. Wt: 1380.5 g/mol
InChI Key: PRQAXIWAEBXNHA-UHFFFAOYSA-N
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Description

Tridotriacontylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three alkyl groups. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in chemistry and industry. This compound is particularly notable for its role in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridotriacontylphosphane typically involves the reaction of tridotriacontyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Tridotriacontyl chloride+PCl3+BaseThis compound+By-products\text{Tridotriacontyl chloride} + \text{PCl}_3 + \text{Base} \rightarrow \text{this compound} + \text{By-products} Tridotriacontyl chloride+PCl3​+Base→this compound+By-products

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tridotriacontylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines with lower oxidation states.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate the substitution reactions.

Major Products

    Oxidation: this compound oxide

    Reduction: Lower alkyl phosphines

    Substitution: Various substituted phosphines depending on the reagents used

Scientific Research Applications

Tridotriacontylphosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.

    Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tridotriacontylphosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This coordination facilitates the activation of substrates and the subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine
  • Tributylphosphine
  • Triethylphosphine

Comparison

Tridotriacontylphosphane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other tertiary phosphines. The long chain enhances its solubility in non-polar solvents and affects its reactivity and coordination behavior. Unlike triphenylphosphine, which is more commonly used in homogeneous catalysis, this compound finds applications in specialized areas where its unique properties are advantageous.

Properties

CAS No.

920984-44-7

Molecular Formula

C96H195P

Molecular Weight

1380.5 g/mol

IUPAC Name

tri(dotriacontyl)phosphane

InChI

InChI=1S/C96H195P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-85-88-91-94-97(95-92-89-86-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)96-93-90-87-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-96H2,1-3H3

InChI Key

PRQAXIWAEBXNHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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